Acenaphthylene-d8
Overview
Description
Acenaphthylene-d8 is a deuterium-labeled variant of Acenaphthylene . It is a polycyclic aromatic hydrocarbon (PAH) that is derived naturally from coal and tar deposits and produced by incomplete combustion of organic matter .
Synthesis Analysis
Acenaphthylene is an important building block of many organic semiconductors . It is used in the synthesis of dyes, insecticides, fungicides, and plastics . The synthetic approach and notable chemical modifications used in the design of organic electronic materials are highlighted in π-conjugated Acenaphthylene derivatives .Molecular Structure Analysis
The molecular structure of Acenaphthylene-d8 is represented by the empirical formula C12D8 . The molecule has a three-ring structure, with two hexagonal rings and one pentagonal ring .Chemical Reactions Analysis
Acenaphthylene can react violently with other hydrocarbons and can even give rise to explosions . The chemical reacts exothermically with diazo compounds and bases . A reaction with carbon monoxide or carbon dioxide can produce a hazardous decomposition .Physical And Chemical Properties Analysis
Acenaphthylene-d8 is a solid with a molecular weight of 160.24 g/mol . It has a density of 0.899 g/cm3 . The substance is soluble in a wide variety of compounds including methanol, ethanol, ether, alcohol, benzene, and petroleum ether, but it is insoluble in water .Scientific Research Applications
Acenaphthylene-d8: A Comprehensive Analysis of Scientific Research Applications
Organic Semiconductors: Acenaphthylene-d8 serves as a crucial building block for π-electron functional materials, particularly in the realm of organic semiconductors. Its derivatives, both small molecules and polymers, are synthesized through notable chemical modifications and are pivotal in designing organic electronic devices .
Dye-Sensitized Solar Cells (DSSCs): This compound has been utilized in the development of acenaphthylene-based chromophores for DSSCs. The extension of the conjugated system from the acenaphthylene core is achieved through Sonogashira coupling reactions, which is a critical step in this application .
Green-Light-Emitting Poly(acenaphthylene) Films: In the field of light-emitting devices, Acenaphthylene-d8 is used to synthesize conducting poly(acenaphthylene) films. These films exhibit high-quality and excellent green-light emission, synthesized electrochemically through direct anodic oxidation .
Environmental Monitoring: Due to its properties as a polycyclic aromatic hydrocarbon (PAH), Acenaphthylene-d8 is often used in environmental monitoring to track pollution levels and study the impact of incomplete combustion of organic matter .
Safety and Toxicity Studies: Acenaphthylene-d8 is also involved in safety and toxicity studies due to its classification under various hazard statements such as acute oral toxicity and skin irritation. This makes it relevant for research in toxicology and safety regulations .
6. Synthesis of Dyes, Insecticides, Fungicides, and Plastics Lastly, Acenaphthylene-d8 is employed in the synthesis of various chemical products including dyes, insecticides, fungicides, and plastics, showcasing its versatility in different industrial applications .
Mechanism of Action
Target of Action
Acenaphthylene-d8 is a deuterium-labeled variant of Acenaphthylene . Acenaphthylene is a polycyclic aromatic hydrocarbon (PAH) . PAHs are naturally derived from coal and tar deposits and are produced by the incomplete combustion of organic matter
Mode of Action
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
Acenaphthylene and its derivatives are known to be important building blocks of many organic semiconductors . They are involved in π-conjugated derivatives, both small molecules, and polymers .
Pharmacokinetics
The impact of deuteration on the pharmacokinetic and metabolic profiles of drugs has been noted .
Result of Action
Acenaphthylene is known to be a constituent of coal tar and tobacco smoke .
Action Environment
It is known that pahs like acenaphthylene are derived naturally from coal and tar deposits and are produced by the incomplete combustion of organic matter .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,2,3,4,5,6,7,8-octadeuterioacenaphthylene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGDTGSAIMULJN-PGRXLJNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C3C(=C1[2H])C(=C(C3=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00109466 | |
Record name | Acenaphthylene-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00109466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acenaphthylene-d8 | |
CAS RN |
93951-97-4 | |
Record name | Acenaphthylene-d8 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93951-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acenaphthylene-d8 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093951974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acenaphthylene-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00109466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 93951-97-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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